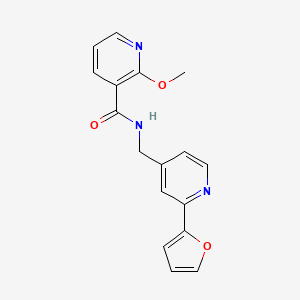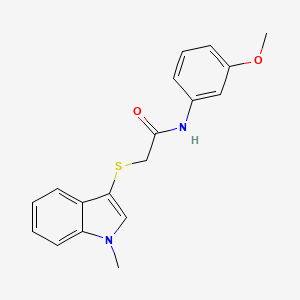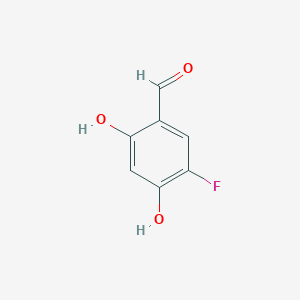
cis-4-(Aminomethyl)cyclohexanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-4-(Aminomethyl)cyclohexanol hydrochloride” is a chemical compound with the CAS Number: 1236132-25-4 . It is also known as "cis-4-Hydroxycyclohexylamine hydrochloride" . It is used in the preparation of potential hypertensive agents and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H/t6-,7+; . The empirical formula is C6H14ClNO and the molecular weight is 151.63 g/mol .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 193-200 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties
Researchers have developed synthesis methods for cis-4-(Aminomethyl)cyclohexanol hydrochloride and its isomers, emphasizing their significance as intermediates in pharmaceutical chemistry. For instance, Johnston, McCaleb, and Montgomery (1975) highlighted a stereospecific precursor for synthesizing major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a compound with anticancer activity, showcasing the importance of this compound in medicinal chemistry Synthesis and biologic evaluation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea. Another study by Li Jia-jun (2012) reported on the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for the hydrochloride salt of trans-4-aminocyclohexanol, indicating the versatility of these compounds in synthetic organic chemistry Synthesis of Trans-4-(N-Acetylamido)Cyclohexanol.
Metabolic Studies and Biological Implications
Research on the metabolism of related compounds, such as cyclohexylamine, has shed light on the metabolic pathways and potential biological implications of this compound derivatives. Renwick and Williams (1972) explored the metabolites of cyclohexylamine in various species, including humans, identifying minor metabolites like cis- and trans-aminocyclohexanol The metabolites of cyclohexylamine in man and certain animals.
Applications in Drug Synthesis and Medical Research
The compound and its related isomers have been utilized in synthesizing potential antidotes for anticholinesterase poisoning and exploring their efficacy in treating conditions like cancer. Bannard and Parkkari (1970) described the synthesis of cis- and trans-2-aminocyclohexanols as steps toward developing protective agents against such poisoning, highlighting the compound's role in medical research Preparation of antidotes for anticholinesterase poisoning.
Safety and Hazards
“Cis-4-(Aminomethyl)cyclohexanol hydrochloride” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWGZSFABKRSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2889452.png)
![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889459.png)

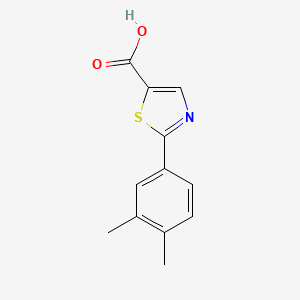
![rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2889464.png)

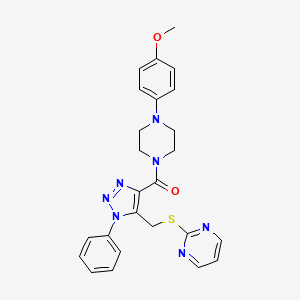
![(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane](/img/structure/B2889469.png)
![4-phenyl-5-[1-(quinolin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2889470.png)

